molecular formula C23H20O6 B2463584 3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid CAS No. 777857-57-5

3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

Cat. No.: B2463584
CAS No.: 777857-57-5
M. Wt: 392.407
InChI Key: SHLLZCKYJGBICK-UHFFFAOYSA-N
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Description

3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various natural products . The structure of this compound includes a furo[3,2-g]chromen moiety, which is a fused ring system combining furan and chromen structures, along with a methoxyphenyl group and a propanoic acid side chain.

Preparation Methods

The synthesis of 3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid can be achieved through a multicomponent condensation reaction. This method involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . This approach is advantageous as it allows for the synthesis of the target compound in a single synthetic stage.

Chemical Reactions Analysis

3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Scientific Research Applications

3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s furocoumarin moiety allows it to intercalate into DNA, leading to the formation of covalent bonds upon exposure to ultraviolet (UV) light. This property makes it useful in phototherapy for skin conditions such as psoriasis and vitiligo .

Comparison with Similar Compounds

Similar compounds to 3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid include other furocoumarins such as psoralen and angelicin. These compounds also possess photosensitizing properties and are used in similar therapeutic applications. this compound is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-12-16(8-9-20(24)25)23(26)29-22-13(2)21-18(10-17(12)22)19(11-28-21)14-4-6-15(27-3)7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLLZCKYJGBICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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